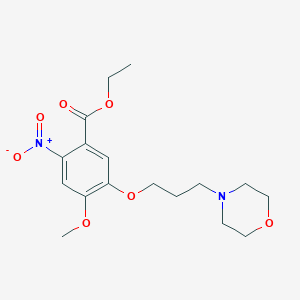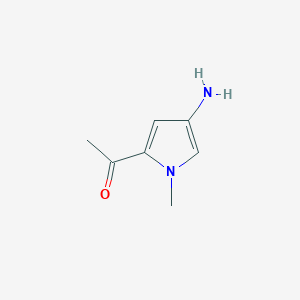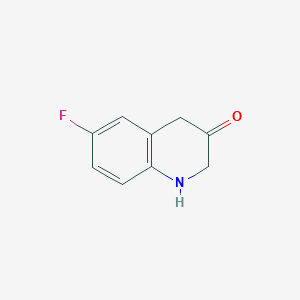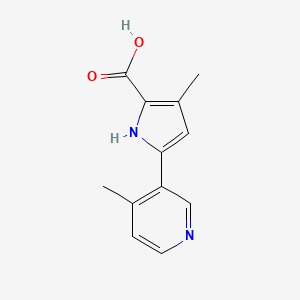
Methyl 4-methyl-3-ureidothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-3-ureidothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-ureidothiophene-2-carboxylate typically involves the reaction of 4-methylthiophene-2-carboxylic acid with urea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the ureido group. The reaction mixture is then subjected to reflux conditions to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-3-ureidothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-3-ureidothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-3-ureidothiophene-2-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-aminothiophene-3-carboxylate
- Methyl 3-aminothiophene-2-carboxylate
- Methyl 4-bromothiophene-2-carboxylate
Uniqueness
Methyl 4-methyl-3-ureidothiophene-2-carboxylate is unique due to the presence of both the ureido group and the methyl group on the thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
955979-03-0 |
|---|---|
Fórmula molecular |
C8H10N2O3S |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
methyl 3-(carbamoylamino)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-4-3-14-6(7(11)13-2)5(4)10-8(9)12/h3H,1-2H3,(H3,9,10,12) |
Clave InChI |
NLMKVBWMOKXEDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1NC(=O)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
